N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine

Medicinal Chemistry SAR Studies Pharmacokinetics

N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine (CAS 1212268-91-1) is a synthetic, small-molecule chemical probe characterized by a 4-fluorobenzenesulfonyl-piperidine scaffold covalently linked to an L-alanine residue. With a molecular formula of C15H19FN2O5S and a molecular weight of 358.38 g/mol, it is supplied exclusively for non-human research purposes by various chemical vendors.

Molecular Formula C15H19FN2O5S
Molecular Weight 358.38
CAS No. 1212268-91-1
Cat. No. B2521972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
CAS1212268-91-1
Molecular FormulaC15H19FN2O5S
Molecular Weight358.38
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-6-8-18(9-7-11)24(22,23)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,20,21)/t10-/m0/s1
InChIKeyRIAGHMBGHWDNPV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine (CAS 1212268-91-1): A Specialized Sulfonylpiperidine-Amino Acid Conjugate for Targeted Probe Design


N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine (CAS 1212268-91-1) is a synthetic, small-molecule chemical probe characterized by a 4-fluorobenzenesulfonyl-piperidine scaffold covalently linked to an L-alanine residue . With a molecular formula of C15H19FN2O5S and a molecular weight of 358.38 g/mol, it is supplied exclusively for non-human research purposes by various chemical vendors . While its specific molecular target(s) remain largely uncharacterized in the public domain, the compound belongs to a broader class of sulfonylpiperidine derivatives that have been patented as inhibitors of long-chain fatty acyl elongase (LCE) [1] and as antagonists of the 5-HT2A receptor [2]. Its structural features, particularly the combination of a para-fluoro substituent on the benzenesulfonyl ring and the (2S)-alanine configuration, make it a distinct candidate scaffold for structure-activity relationship (SAR) studies and fragment-based drug discovery programs.

SAR probe scaffold Sulfonylpiperidine-amino acid conjugate for structure-activity relationship studies
Chiral L-alanine configuration Supports stereochemical-control workflow and enantiomer-specific assay design
Fluorinated building block Para-fluoro group enables electronic tuning and metabolic-stability research
Fragment-based discovery Low molecular weight scaffold suitable for fragment growing and library synthesis

Why N-[1-(4-Fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine Cannot Be Replaced by Other Sulfonylpiperidine-Amino Acid Analogs


Superficial structural similarity within the sulfonylpiperidine-amino acid class can mislead procurement decisions. Compounds with varying amino acid residues (e.g., glycine, methionine), a different stereochemistry (D-alanine), or an alternative regioisomer (3-sulfonylpiperidine) are not functionally interchangeable. Subtle differences in the amino acid side-chain – such as the replacement of glycine's single hydrogen with alanine's methyl group (adding 14 Da) – have profound implications for lipophilicity, steric bulk, and hydrogen-bonding potential, which directly dictate binding pocket complementarity and selectivity . Similarly, the electronic effects conferred by the single 4-fluoro substituent on the benzenesulfonyl group distinctly modulate the compound's metabolic stability and potential intermolecular interactions compared to the non-fluorinated or 3-chlorinated analogs [1]. These physicochemical variations, which are detailed quantitatively in the sections below, prevent generic substitution without risking experimental reproducibility and invalidating SAR data.

Amino acid swap
Replacing L-alanine with glycine or methionine alters lipophilicity, hydrogen bonding, and target-pocket complementarity. SAR data may not transfer.
Fluorine variation
Switching 4-fluorobenzene to unsubstituted or 3-chloro analogs modifies electron-withdrawing effects and metabolic stability. Binding affinity patterns can shift.
Stereochemistry
D-alanine or racemic forms may not reproduce chiral recognition at enzyme active sites. Stereochemistry must match the intended assay context.

Quantitative Differentiation Evidence: N-[1-(4-Fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine vs. Its Closest Analogs


L-Alanine vs. Glycine Side-Chain: Impact on Molecular Weight, Lipophilicity, and Predicted Pharmacokinetics

Procurement prioritization must consider that the L-alanine residue in the target compound (CAS 1212268-91-1) confers a significant mass, lipophilicity, and steric advantage over the simpler N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine analog (CAS 929969-80-2). The alanine methyl group contributes an additional 14 Da to the molecular weight (358.4 vs. 344.4 g/mol) [1]. This structural feature is known to increase the partition coefficient and modulate the compound's ability to cross biological membranes or occupy hydrophobic binding pockets, a critical parameter in probe optimization where subtle changes govern target selectivity . This class-level inference is based on well-established principles of medicinal chemistry where the addition of a methyl group significantly influences both the pharmacokinetic and pharmacodynamic profiles of a drug-like molecule.

L-Ala vs Gly MW
Reported
Δ 14 g/mol higher mass; methyl adds steric bulk and lipophilicity
Supports hydrophobic subsite exploration in target proteins
Class-level inference; target-specific binding data not publicly available
Medicinal Chemistry SAR Studies Pharmacokinetics Fragment-Based Drug Discovery

L-Alanine vs. L-Methionine: A Critical Decision Point for Solubility and Target Engagement Studies

The stark physicochemical contrast between the target L-alanine compound and its thioether-bearing analog, N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine (CAS 1014412-10-2), underpins a critical procurement decision for solution-based high-concentration assays. The L-methionine analog introduces a sulfur atom and an additional ethylene bridge, resulting in a molecular weight of 418.5 g/mol (Δ = +60.1 Da) and a markedly different hydrogen-bonding profile . This translates to fundamentally different water solubility and aggregation behavior, which can compromise the reliability of biophysical measurements [1]. While direct numerical head-to-head solubility data for this specific pair is not publicly available, the class-level inference is robust: replacing the compact hydrophobic methyl group of alanine with the flexible methionine side-chain critically alters the ligand's physicochemical properties, directly impacting its performance in biological assays. Therefore, for projects where high aqueous solubility at neutral pH is required, the alanine derivative is the preferred candidate.

L-Ala vs L-Met
Class-level
Δ 60.1 Da; methionine side-chain alters solubility and aggregation behaviour
May reduce aggregation-related artifacts in high-concentration assays
Solubility advantage inferred from side-chain physicochemical properties
Biochemical Assays Chemical Biology Solubility Optimization Ligand Efficiency

Electronic Effects of the para-Fluorobenzenesulfonyl Group: A Key Differentiator for Target Affinity and Metabolic Stability

The presence of the 4-fluorobenzene substituent on the sulfonylpiperidine scaffold provides a controllable electronic handle that is absent in unsubstituted phenylsulfonyl analogs. The fluorine atom's strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring and the sulfonamide sulfur, thereby lowering the pKa of proximal groups and enhancing the stability of non-covalent interactions with electron-rich binding pockets . In the context of patented 5-HT2A receptor antagonists, the 4-fluoro group on an arylsulfonylpiperidine scaffold is explicitly associated with enhanced potency and selectivity compared to other substituents [1]. While direct binding data for the specific target compound (CAS 1212268-91-1) is not publicly available, the class-level inference is strongly supported: within this chemical series, a 4-fluorobenzenesulfonyl derivative generally offers a superior starting point for medicinal chemistry optimization targeting specific enzymes and receptors. A synthetic chemist researcher would therefore select this scaffold over the unsubstituted benzenesulfonyl derivative for a discovery program.

4-F vs unsubstituted
Class-level
Fluorine inductive effect may enhance binding affinity 10-100× and block oxidative sites
Supports medicinal chemistry optimization toward drug-like profiles
Inferred from patent SAR data on 5-HT2A antagonist chemotype
Computational Chemistry Molecular Pharmacology Metabolism Electron-Withdrawing Groups

Recommended Application Scenarios for N-[1-(4-Fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine Based on Comparative Evidence


Fragment-Based Lead Generation for CNS or Metabolic Disease Targets

The compound's low molecular weight (358.4 Da) and balanced physicochemical profile, inferred from its L-alanine moiety, make it an ideal fragment-like scaffold. Researchers developing novel inhibitors for 5-HT2A or LCE can leverage its structural advantages as a starting point for fragment growing. The 4-fluorobenzene ring serves as a vector for additional substitutions to improve affinity for the target binding pocket, as described in the relevant patent literature [1][2].

Building Block for a Focused Combinatorial Library

The L-alanine's carboxylic acid group provides a synthetic handle for rapid diversification. By generating a small library of amides or esters of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine, medicinal chemists can systematically probe the structure-activity relationship of a newly identified biological target, where the critical methyl group's absence in glycine analogs would result in an unexplored SAR gap [1].

Negative Control Compound for STING/CDN Pathway Research

Although not directly evidenced for this specific compound, sulfonylpiperidine analogs have been utilized as antagonists for pattern recognition receptors. This compound could serve as a chemically matched, inactive negative control for an active fluorobenzenesulfonyl probe targeting a kinase or GPCR pathway, where the L-alanine stereocenter is crucial for maintaining target site shape complementarity without triggering downstream signaling [1][2].

Chemical Probe for Matriptase or Serine Protease Investigation

The compound's structural features—a lipophilic sulfonylpiperidine core attached to an L-amino acid—align with the pharmacophore of known matriptase inhibitors [1]. Its specific enantiomeric purity (L-alanine) is essential for potential chiral recognition at the enzyme's active site, a property that a racemic mixture or the enantiomeric D-alanine derivative cannot fulfill, making it a targeted tool for probing biological systems.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low molecular weight & balanced lipophilicity
Binding pocket complementarity and vector exploration
Combinatorial library synthesis
Free carboxylic acid handle for amide/ester diversification
Systematic SAR around L-alanine methyl group
Negative control probe design
Chemically matched, L-alanine stereocenter preserved
Inactive control for kinase or GPCR pathway studies
Serine protease tool compound
Lipophilic sulfonylpiperidine–L-amino acid motif
Chiral recognition at matriptase-like active sites
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